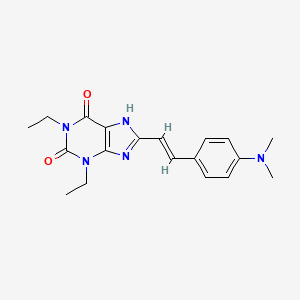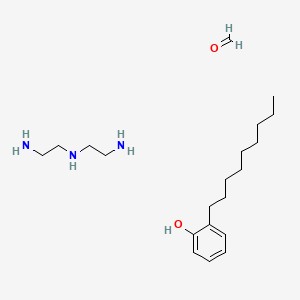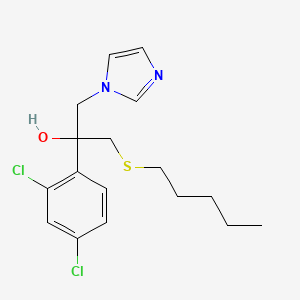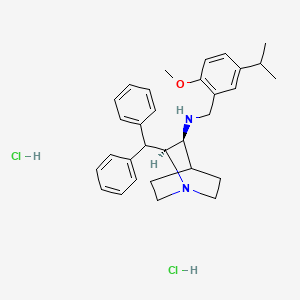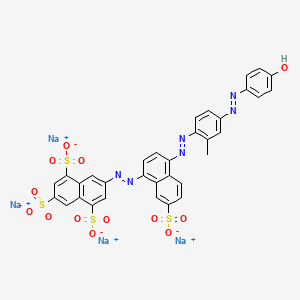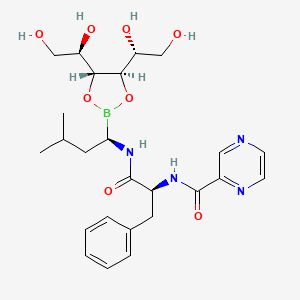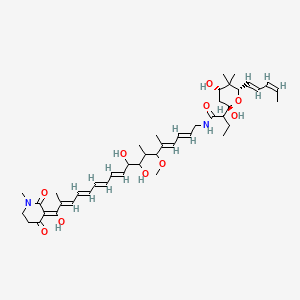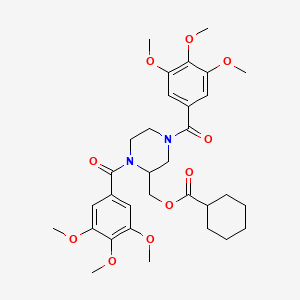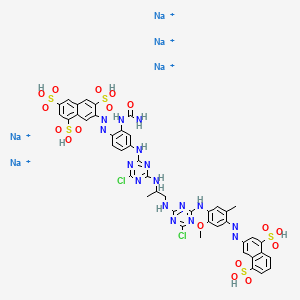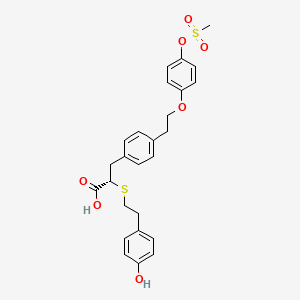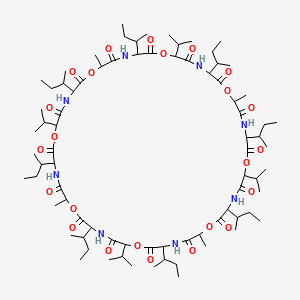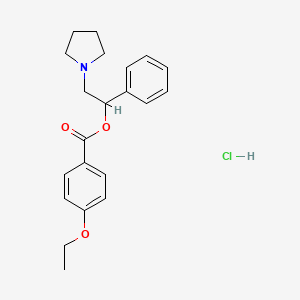
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a heterocyclic pyrazole moiety, which enhances its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloroaniline to form the diazonium salt. This intermediate is then coupled with 1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized products vary based on the specific conditions but can include carboxylic acids and quinones.
Reduction: The primary products are the corresponding amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as a dye in textile and printing industries due to its vivid color and stability
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-chloro-: Shares the benzoic acid core but lacks the azo and pyrazole moieties.
Azo dyes with different heterocycles: Compounds like those incorporating imidazole, thiazole, or quinoline moieties.
Uniqueness
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is unique due to its specific combination of a benzoic acid core, an azo group, and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
72639-38-4 |
|---|---|
Formule moléculaire |
C17H12ClN4NaO3 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O3.Na/c1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;/h2-9,15H,1H3,(H,24,25);/q;+1/p-1 |
Clé InChI |
JWODROOIWSBQIW-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


